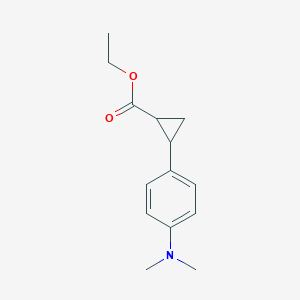

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate

Description

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a 4-(dimethylamino)phenyl substituent at the 2-position and an ethyl ester group at the 1-position.

Properties

IUPAC Name |

ethyl 2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-17-14(16)13-9-12(13)10-5-7-11(8-6-10)15(2)3/h5-8,12-13H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVIFWQPSJCRKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The most extensively documented method involves a one-pot catalytic process using copper(I) iodide (CuI) and triphenylphosphine (PPh₃) in dichloromethane (DCM). The reaction proceeds via a tandem sequence:

-

Knoevenagel Condensation : 4-Dimethylaminobenzaldehyde reacts with ethyl diazoacetate to form a transient α,β-unsaturated ester.

-

Cyclopropanation : Diazomethane insertion into the alkene moiety generates the cyclopropane ring.

Critical parameters include:

Synthetic Procedure

A representative protocol from the literature involves:

-

Charging a flame-dried flask with CuI (10 mg, 0.05 mmol) and PPh₃ (262 mg, 1.00 mmol) under argon.

-

Adding DCM (4 mL) and 4-dimethylaminobenzaldehyde (149 mg, 1.00 mmol).

-

Heating to reflux before introducing ethyl diazoacetate (2.00 mmol) dropwise.

-

Cooling to –78°C, adding Pd₂(dba)₃ (5 mg, 0.005 mmol), and slowly introducing diazomethane (7.5 mmol).

Workup :

-

Solvent removal under reduced pressure

-

Purification via flash chromatography (10% ethyl acetate/hexanes)

Aluminum Chloride-Mediated Alternative Approach

Comparative Analysis

Structural Characterization and Analytical Data

Spectroscopic Validation

The synthetic product from Method 1 exhibits:

Purity Assessment

-

HPLC : >95% purity (C18 column, acetonitrile/water gradient)

-

IR (neat) : 1726 cm⁻¹ (ester C=O), 1600 cm⁻¹ (aromatic C=C).

Critical Evaluation of Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H19NO2

- Molecular Weight : 233.306 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 335.8 ± 35.0 °C at 760 mmHg

- Flash Point : 121.6 ± 16.8 °C

The compound features a cyclopropane ring and a dimethylamino group attached to a phenyl ring, contributing to its distinctive chemical reactivity and biological activity.

Chemistry

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Reactions :

- Oxidation : Can be oxidized to yield carboxylic acids or ketones.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : The dimethylamino group can engage in nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |

| Reduction | LiAlH4, NaBH4 | Alcohols |

| Substitution | Alkyl halides, acyl chlorides | Various substituted derivatives |

Biology

Research indicates that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Studies have suggested potential efficacy against various microbial strains.

- Anticancer Activity : Preliminary investigations highlight its potential as an anticancer agent due to its ability to interact with specific biological targets.

Medicine

This compound is being explored for its therapeutic potential:

- Drug Discovery : It is considered a lead compound in the development of new pharmaceuticals targeting specific diseases.

- Mechanism of Action : The dimethylamino group may modulate receptor activity, while the cyclopropane ring could influence binding affinity and stability.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals, contributing to the production of various pharmaceutical compounds.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Research

In a collaborative research project between ABC Institute and DEF University, this compound was tested for anticancer properties on various cancer cell lines. The findings demonstrated that the compound inhibited cell proliferation effectively, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, potentially modulating their activity. The cyclopropane ring may also play a role in the compound’s biological effects by influencing its binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane Derivatives with Aromatic Substituents

Ethyl 1-(4-Nitrophenyl)cyclopropane-1-carboxylate

- Molecular Formula: C₁₂H₁₃NO₄

- Molecular Weight : 235.24 g/mol

- Key Features: Substituted with a nitro group (electron-withdrawing) instead of dimethylamino. The nitro group reduces electron density on the phenyl ring, contrasting with the electron-donating dimethylamino group in the target compound. This difference significantly impacts reactivity; nitro derivatives are often intermediates in reduction reactions, while dimethylamino-substituted compounds may participate in electrophilic substitutions or polymerization .

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Key Features: Contains a 4-methoxyphenoxy group and an amide functional group instead of an ester. The methoxy group is moderately electron-donating, but the amide group introduces hydrogen-bonding capability, which is absent in the target compound. Synthesized with a 78% yield and a diastereomer ratio (dr) of 23:1, highlighting the influence of steric and electronic effects on stereochemical outcomes .

Reactivity in Polymer Systems

Ethyl 4-(dimethylamino)benzoate (a non-cyclopropane analog) demonstrates higher reactivity in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate, achieving a superior degree of conversion (DC) and better physical properties. This suggests that the ester-linked dimethylamino group in the target compound may similarly enhance reactivity, especially in photoinitiated systems. The cyclopropane ring could further modulate reactivity by introducing strain or steric hindrance .

Table 2: Reactivity of Dimethylamino-Substituted Esters

*Diphenyliodonium hexafluorophosphate (DPI), a photoinitiator.

Functionalization Potential

The dimethylamino group in the target compound is structurally analogous to intermediates used in radiolabeling (e.g., ’s 99mTc-labeled compound). However, the cyclopropane ring may require additional stability studies under physiological conditions .

Biological Activity

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a cyclopropane ring, which is known for its ability to enhance biological activity through various mechanisms. The presence of a dimethylamino group is particularly noteworthy as it can interact with biological receptors, potentially modulating their activity and influencing pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The dimethylamino group can engage with neurotransmitter receptors or other protein targets, which may lead to altered signaling pathways.

- Cyclopropane Ring Effects : The unique three-membered ring structure may influence the compound's binding affinity and stability, enhancing its interaction with biological targets .

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial and anticancer activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopropanecarboxylic acids demonstrate significant antimicrobial properties, potentially making them candidates for further development in antibiotic therapies.

- Anticancer Activity : The compound has been investigated for its anticancer effects, particularly in targeting specific cancer cell lines. For instance, studies have shown that cyclopropane derivatives can exhibit cytotoxic effects against various human cancer cell lines, including RKO and HeLa cells .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and related compounds:

-

Cytotoxicity Assays :

- In vitro studies revealed that certain derivatives exhibited IC50 values ranging from 49.79 µM to 113.70 µM against cancer cell lines, indicating moderate potency .

- The most potent derivative showed significant cytotoxicity at lower concentrations, suggesting potential for further development as an anticancer agent.

- Mechanistic Studies :

- Pharmacological Evaluation :

Comparative Analysis of Biological Activities

| Compound | Activity Type | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| This compound | Anticancer | Varies (49.79 - 113.70) | RKO, HeLa |

| Bis(spiropyrazolone) derivatives | Anticancer | 60.70 - 78.72 | PC-3 |

| Cyclopropanecarboxylic acids | Antimicrobial | Not specified | Various bacteria |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves cyclopropanation of a precursor (e.g., via [2+1] cycloaddition or ring-closing metathesis) followed by functionalization. For example, cyclopropane rings can be formed using catalysts like rhodium or copper complexes under controlled temperatures (80–120°C). Post-functionalization includes introducing the dimethylamino-phenyl group via Suzuki-Miyaura coupling or nucleophilic substitution. Solvent selection (e.g., THF, DMF) and stoichiometric ratios of reagents (e.g., 1:1.2 amine/ester) critically affect purity and yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- NMR : and NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and ester/amine functionalities.

- X-ray crystallography : Resolves conformational details (e.g., cyclopropane puckering parameters, θ = 50.6–112° for similar compounds) and dihedral angles between aromatic substituents (e.g., 76.4–89.9°) .

- IR spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm) groups .

Q. How do the electronic properties of the dimethylamino group influence the compound’s reactivity?

- Methodology : The dimethylamino group acts as an electron donor, stabilizing intermediates in reactions like Michael additions or cyclopropane ring-opening. Computational studies (DFT) show its mesomeric effect lowers the energy barrier for nucleophilic attacks at the cyclopropane ring by ~15–20 kJ/mol compared to non-aminated analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of cyclopropane ring-opening reactions in this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states and electron density distributions. For example, Fukui indices reveal higher electrophilicity at the cyclopropane carbon adjacent to the ester group, favoring nucleophilic attack at this position. Solvent effects (PCM model) further refine predictions .

Q. What experimental approaches resolve contradictions in catalytic efficiency when using different amine co-initiators?

- Methodology : Comparative studies (e.g., ethyl 4-(dimethylamino)benzoate vs. methacrylate-based amines) show that amine basicity and steric hindrance affect reaction kinetics. For instance, ethyl 4-(dimethylamino)benzoate achieves 20% higher conversion rates than methacrylate derivatives due to better electron-donating capacity. Adjusting camphorquinone (CQ)/amine ratios (e.g., 1:2 vs. 1:1) optimizes radical initiation efficiency in photopolymerization .

Q. How does the cyclopropane ring’s conformational flexibility impact its biological or material science applications?

- Methodology : X-ray data for analogous cyclopropane derivatives reveal that puckering (envelope, half-chair, or screw-boat conformations) alters intermolecular interactions. For example, a half-chair conformation enhances packing stability via C-H···O interactions (2.8–3.2 Å distances), which is critical for designing rigid polymer matrices .

Q. What strategies optimize enantioselective synthesis of this compound for chiral applications?

- Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) induce stereocontrol. For cyclopropanation, Rh(S-DOSP) achieves >90% enantiomeric excess (ee) in model systems. Polarimetric analysis ([α] values) and chiral HPLC validate optical purity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reactivity of the cyclopropane ring under oxidative vs. reductive conditions?

- Methodology : Oxidative conditions (e.g., KMnO) preferentially cleave the cyclopropane ring at the electron-rich dimethylamino-substituted carbon, forming ketone derivatives. In contrast, reductive conditions (e.g., H/Pd-C) hydrogenate the ring without cleavage. Conflicting reports may arise from solvent polarity (aprotic vs. protic) altering transition-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.